1-[(4-Chlorophenyl)methyl]-4,6-dimethylquinolin-2(1H)-one
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Overview
Description
1-[(4-Chlorophenyl)methyl]-4,6-dimethylquinolin-2(1H)-one is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core structure substituted with a 4-chlorophenylmethyl group and two methyl groups at positions 4 and 6. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-4,6-dimethylquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and 4,6-dimethylquinoline.
Reaction: The 4-chlorobenzyl chloride is reacted with 4,6-dimethylquinoline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Isolation: The product is then isolated by filtration and purified using recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methyl]-4,6-dimethylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylmethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-4,6-dimethylquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4,6-dimethylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-[(4-Chlorophenyl)methyl]-4,6-dimethylquinolin-2(1H)-one can be compared with other similar compounds, such as:
Quinoline: The parent compound with a simpler structure.
4-Chlorobenzylquinoline: A derivative with a similar substitution pattern.
4,6-Dimethylquinoline: A compound with similar methyl substitutions but lacking the 4-chlorophenylmethyl group.
Uniqueness
The presence of the 4-chlorophenylmethyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61297-88-9 |
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Molecular Formula |
C18H16ClNO |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4,6-dimethylquinolin-2-one |
InChI |
InChI=1S/C18H16ClNO/c1-12-3-8-17-16(9-12)13(2)10-18(21)20(17)11-14-4-6-15(19)7-5-14/h3-10H,11H2,1-2H3 |
InChI Key |
MCCNMTUAEQFWFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C=C2C)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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